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Compound of Interest

Compound Name: 4,6-Dihydroxyisophthalic acid

Cat. No.: B019926

An In-depth Technical Guide to 4,6-Dihydroxyisophthalic Acid: Structure, Synthesis, and
Applications

Abstract

This technical guide provides a comprehensive overview of 4,6-dihydroxyisophthalic acid, a
key aromatic building block. We delve into its fundamental molecular structure,
physicochemical properties, and detailed synthesis protocols based on the Kolbe-Schmitt
reaction. The guide emphasizes the scientific principles behind its synthesis and
characterization, offering insights into expected spectroscopic signatures (*H NMR, 13C NMR,
FT-IR) for verification. Key applications are explored, with a significant focus on its role as a
meta-oriented organic linker in the creation of advanced Metal-Organic Frameworks (MOFs),
such as the Mz2(m-dobdc) series, prized for their unique gas adsorption properties.
Furthermore, we discuss the molecule's potential in drug discovery and medicinal chemistry,
drawing parallels with the established bioactivity of other dihydroxybenzoic acid isomers. This
document is intended for researchers, chemists, and materials scientists engaged in advanced
material synthesis and drug development.

Introduction and Core Molecular Attributes

4,6-Dihydroxyisophthalic acid is a polyfunctional aromatic compound featuring a resorcinol
(1,3-dihydroxybenzene) core symmetrically substituted with two carboxylic acid groups. Its
IUPAC name is 4,6-dihydroxybenzene-1,3-dicarboxylic acid.[1][2][3] The specific meta-
arrangement of the carboxyl groups and the presence of two phenolic hydroxyls bestow upon it
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a unique geometry and rich chemical functionality. These features make it a highly valuable

precursor in supramolecular chemistry and a sought-after building block for advanced

materials.[4][5]

The molecule's structure is inherently rigid, and the four polar functional groups (two hydroxyl,

two carboxyl) are capable of extensive hydrogen bonding and acting as potent metal-

coordinating sites. This makes it an exemplary linker for constructing porous crystalline

materials like Metal-Organic Frameworks (MOFs), where it is often referred to by its

deprotonated form, 4,6-dioxido-1,3-benzenedicarboxylate (m-dobdc).[6][7]

Physicochemical and Structural Data

A summary of the core properties of 4,6-dihydroxyisophthalic acid is presented in the table

below, compiled from authoritative chemical databases and supplier specifications.

Property Value Source(s)

CAS Number 19829-74-4 [2][3][8]

Molecular Formula CsHeOs [21[31[8]

Molecular Weight 198.13 g/mol [2][3]8]
4,6-dihydroxybenzene-1,3-

IUPAC Name ) ) ) [2][3]
dicarboxylic acid
Resorcinol-4,6-dicarboxylic

Synonyms ) [2][8]
acid, m-HsDOBDC
White to off-white

Appearance . ) [3]
solid/crystalline powder

Melting Point 308-310 °C [8]

Hydrogen Bond Donors 4 [2]

Hydrogen Bond Acceptors 6 [2]

INChl Key

MZGVIIXFGJCRDR-
UHFFFAOYSA-N

[2](3]
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Synthesis Pathway: The Kolbe-Schmitt Reaction

The primary industrial and laboratory method for synthesizing hydroxybenzoic acids is the
Kolbe-Schmitt reaction.[9] This process involves the electrophilic carboxylation of a phenoxide
salt with carbon dioxide under elevated temperature and pressure. For 4,6-
dihydroxyisophthalic acid, the starting material is resorcinol (1,3-dihydroxybenzene).

Mechanistic Rationale

The reaction proceeds via the formation of a dipotassium resorcinolate salt, which is
significantly more nucleophilic than the neutral phenol. The choice of potassium as the counter-
ion is crucial; potassium salts preferentially yield para-substituted products relative to the
hydroxyl groups, whereas sodium salts tend to favor ortho-substitution.[9][10] The dipotassium
salt is then heated in an atmosphere of high-pressure carbon dioxide. The electron-rich
phenoxide ring attacks the electrophilic carbon of CO2, forming a carboxylate group. The
reaction is driven to dicarboxylation by the harsh conditions. Subsequent acidification
protonates the carboxylate and phenoxide groups to yield the final product. An improved one-
pot synthesis has been reported to achieve yields as high as 93% under relatively mild CO2
pressure (0.3 MPa), highlighting its efficiency.[11]

Representative Synthesis Protocol

The following protocol is a representative procedure based on established methodologies for
the Kolbe-Schmitt carboxylation of resorcinol.[12] Researchers should optimize conditions
based on their specific equipment and scale.

Materials:

e Resorcinol (1 mole equivalent)

o Potassium Bicarbonate (KHCOs3) (2.3 mole equivalents)
o Carbon Dioxide (CO2) gas

o Deionized Water

o Concentrated Hydrochloric Acid (HCI)
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Procedure:

e Preparation: In a high-pressure autoclave, thoroughly grind and mix resorcinol and
potassium bicarbonate.

 Inerting: Seal the autoclave and purge the vessel multiple times with low-pressure COz2 to
remove all air.

o Carboxylation: Pressurize the autoclave with CO2. Heat the vessel to 200 °C while stirring.
Maintain the temperature for 4 hours. The pressure will rise as the reaction is heated.

o Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent
the excess COz pressure.

o Dissolution: Add deionized water (approx. 6-7 mL per gram of starting resorcinol) to the solid
reaction mixture inside the vessel to dissolve the potassium salt product.

o Precipitation: Transfer the aqueous solution to a separate beaker and cool in an ice bath.
Slowly acidify the solution with concentrated HCI while stirring until the pH is ~1-2. A
precipitate of 4,6-dihydroxyisophthalic acid will form.

« Isolation & Purification: Filter the crude product via vacuum filtration and wash thoroughly
with cold deionized water to remove inorganic salts. The product can be further purified by
recrystallization from hot water.

e Drying: Dry the purified white solid under vacuum to a constant weight.

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b019926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Reactant Preparation

Gotassium Bicarbonate]
Grind & Mix

Step 2: Kolbe-Schmitt [Carboxylation

E—Iigh-Pressure Autoclave]

\/ Step 3: Product Isolation
Heat to 200°C
Pressurize with CO: Dissolve in Hzo]

4 hours i
Gcidify with HCI (pH 1-ZD
G/acuum FiltratiorD

Gecrystallize & Dr;D

Pure 4,6-Dihydroxyisophthalic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4,6-dihydroxyisophthalic acid.
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Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized

product. While extensive, verified spectral libraries for this specific compound are not widely

published, the expected spectroscopic features can be reliably predicted based on its

molecular structure.

Predicted *H and **C NMR Data

The molecule possesses a C2v symmetry axis, which simplifies its NMR spectra. The spectra

are typically recorded in a deuterated polar solvent like DMSO-ds due to the compound's low

solubility in less polar solvents.

Predicted *H NMR Data (in

DMSO-de)

Chemical Shift (3, ppm) Multiplicity Assignment

~13.0-14.0 Broad Singlet (br s) 2H, Carboxylic Acid (-COOH)
~10.0-11.0 Broad Singlet (br s) 2H, Phenolic Hydroxyl (-OH)
~8.1 Singlet (s) 1H, Aromatic Proton (H-2)
~6.5 Singlet (s) 1H, Aromatic Proton (H-5)

Predicted 13C NMR Data (in DMSO-de)

Chemical Shift (8, ppm)

Assignment

~170 Carbonyl Carbon (-COOH)

~162 Aromatic Carbon (C-4, C-6, -OH attached)
~135 Aromatic Carbon (C-2)

~108 Aromatic Carbon (C-1, C-3, -COOH attached)
~106 Aromatic Carbon (C-5)
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Predicted Fourier-Transform Infrared (FT-IR)
Spectroscopy Data

The FT-IR spectrum (typically as a KBr pellet) is dominated by the characteristic vibrations of

the hydroxyl and carbonyl groups.

Predicted FT-IR Data

Wavenumber (cm~1) Vibrational Mode Assignment

3500 - 3300 (Broad) O-H stretching (phenolic hydroxyls)

O-H stretching (carboxylic acid, hydrogen-
3300 - 2500 (Very Broad) bonded dimer)
onded dimer

1720 - 1680 (Strong) C=0 stretching (carboxylic acid dimer)

1620 - 1580 C=C stretching (aromatic ring)

~1450 C-O-H bending

1300 - 1200 (Strong) C-O0 stretching (carboxylic acid and phenol)
Key Applications

Linker for Metal-Organic Frameworks (MOFs)

The most prominent application of 4,6-dihydroxyisophthalic acid is as a multidentate organic
linker for the synthesis of MOFs.[4] Its deprotonated form, m-dobdc, reacts with metal ions
(e.g., Mg, Mn, Fe, Co, Ni) to form isostructural frameworks known as the Mz(m-dobdc) series.

[41[5][6][7]

The meta-positioning of the carboxylate groups is critical. Unlike its para-isomer (2,5-
dihydroxyterephthalic acid), which forms linear rods resulting in hexagonal channels (the MOF-
74 series), the m-dobdc linker's geometry forces a bend in the pore walls.[5] This structural
difference alters the symmetry of the ligand field at the open metal sites, leading to increased
charge density and enhanced binding enthalpies for small gas molecules like Hz2.[5][7] This
makes the Mz2(m-dobdc) series highly promising for applications in selective gas storage and
separation, particularly for olefin/paraffin separations.[6]
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Caption: Formation of Mz2(m-dobdc) MOFs from metal ions and the linker.

Potential in Drug Development and Medicinal Chemistry

While 4,6-dihydroxyisophthalic acid itself is not an active pharmaceutical ingredient, its core
structure—the dihydroxybenzoic acid scaffold—is a well-known pharmacophore present in
numerous bioactive natural products and synthetic drugs.[10] Isomers and derivatives of this
scaffold exhibit a wide range of biological activities:

e Antioxidant and Radical Scavenging: The catechol-like arrangement (adjacent hydroxyl
groups) found in isomers like 3,4-dihydroxybenzoic acid is a potent antioxidant and metal-
chelating moiety, which is relevant for combating oxidative stress in neurodegenerative
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diseases.[4] The resorcinol moiety in the 4,6-isomer is also expected to possess radical
scavenging capabilities.

o Enzyme Inhibition: Dihydroxybenzoic acid derivatives have been explored as inhibitors for
enzymes like acetylcholinesterase, which is a target in Alzheimer's disease treatment.[4]

e Antimicrobial and Anticancer Activity: Various hydrazide-hydrazone derivatives of 2,4-
dihydroxybenzoic acid have demonstrated significant antimicrobial and selective
antiproliferative activity against cancer cell lines.[13]

Therefore, 4,6-dihydroxyisophthalic acid serves as an excellent and structurally unique
starting material for generating chemical libraries. Its two carboxylic acid groups provide
handles for amide coupling, allowing for the systematic exploration of chemical space to
develop novel therapeutic candidates.

Conclusion

4,6-Dihydroxyisophthalic acid is more than a simple aromatic dicarboxylic acid; it is a
precision-engineered building block with significant potential in both materials science and
medicinal chemistry. Its unique meta-oriented geometry makes it an indispensable linker for
creating a new generation of Metal-Organic Frameworks with tailored gas adsorption
properties. The underlying dihydroxybenzoic acid motif provides a validated scaffold for the
development of novel bioactive compounds. The robust and high-yielding synthesis via the
Kolbe-Schmitt reaction ensures its accessibility for further research and application. This guide
provides the foundational knowledge for scientists to confidently synthesize, characterize, and
innovate with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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